molecular formula C29H27N5O3 B2563267 N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide CAS No. 1207039-50-6

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide

Cat. No.: B2563267
CAS No.: 1207039-50-6
M. Wt: 493.567
InChI Key: WLDRXODPODUBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide is a heterocyclic molecule featuring a pyrazole core fused with a dihydropyrimidinone ring and substituted with a furan moiety, isopropyl group, and diphenylpropanamide side chain. The furan and pyrazole rings may contribute to π-π interactions, while the diphenylpropanamide group could enhance lipophilicity, influencing membrane permeability and binding affinity.

Properties

CAS No.

1207039-50-6

Molecular Formula

C29H27N5O3

Molecular Weight

493.567

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide

InChI

InChI=1S/C29H27N5O3/c1-19(2)23-18-28(36)32-29(30-23)34-26(17-24(33-34)25-14-9-15-37-25)31-27(35)16-22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,17-19,22H,16H2,1-2H3,(H,31,35)(H,30,32,36)

InChI Key

WLDRXODPODUBBJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H27N5O3, with a molecular weight of approximately 493.57 g/mol. Its structure features a unique arrangement of heterocyclic moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC29H27N5O3
Molecular Weight493.57 g/mol
IUPAC NameN-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide
CAS Number1207039-50-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific conditions such as controlled temperatures and inert atmospheres. The use of analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is essential for confirming the structure of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique structural features allow it to fit into active sites or allosteric sites on proteins, potentially modulating their activity. For instance, compounds with similar structures have shown promising results as antagonists for adenosine receptors .

Pharmacological Studies

Recent studies have highlighted the potential pharmacological effects of this compound. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityObservations
Adenosine A2B receptor antagonistExhibited submicromolar affinity (K_i = 585.5 nM)
Lipid profile improvementDecreased LDL cholesterol and triglycerides
Cytochrome P450 inhibitionNo significant inhibition at tested concentrations

Case Studies

In a pharmacological evaluation involving structurally related compounds, derivatives containing furan or thiophene heterocycles demonstrated superior affinity at adenosine receptors compared to other substituents . Furthermore, compounds with similar dihydropyrimidinone scaffolds have been shown to inhibit cAMP accumulation effectively, validating their antagonistic behavior at these receptors .

Potential Applications

Given its diverse biological activities, N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-y)-1H-pyrazol -5 - yl ) - 3 , 3 - diphenylpropanamide has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting adenosine receptors.
  • Lipid Metabolism Disorders : Potential use in managing conditions related to dyslipidemia.
  • Cancer Research : Investigating its role in modulating tumor-related pathways.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have indicated that compounds containing pyrimidine and pyrazole moieties exhibit promising antiviral properties. For instance, derivatives similar to N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide have been evaluated for their ability to inhibit viral replication. A study highlighted the effectiveness of certain substituted pyrimidines against HIV, showing IC50 values significantly lower than standard treatments like ribavirin .

Case Study:
A derivative of the compound was tested for its inhibitory activity against HIV reverse transcriptase (RT), yielding an IC50 value of 2.95 μM, demonstrating its potential as a lead compound for further development in antiviral therapies .

1.2 Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Compounds with similar furan and pyrimidine structures have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell cycle progression and modulation of signaling pathways involved in tumor growth .

Case Study:
In vitro studies on related compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating that modifications to the pyrimidine scaffold can enhance biological activity against specific cancer types .

Research Insights

3.1 Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the furan and pyrimidine rings can significantly affect the compound's biological activity.

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeBiological Activity
4IsopropylEnhanced potency
3FuranImproved selectivity
5PyrazoleIncreased efficacy

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The absence of ester groups (as in 11b) may reduce susceptibility to esterase-mediated hydrolysis in the target compound.
  • Stereochemical Influence: Unlike compounds m/n/o , the target compound’s activity is less likely to depend on chiral centers, simplifying synthesis and formulation.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for preparing N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide, and how can they be methodologically addressed?

  • Answer : The compound’s multi-heterocyclic structure (furan, pyrazole, dihydropyrimidinone) introduces steric hindrance and regioselectivity challenges. A stepwise synthesis approach is recommended, starting with the pyrazole core, followed by sequential coupling of the furan and dihydropyrimidinone moieties. Use of protecting groups (e.g., tert-butoxycarbonyl for amines) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions can improve yields . Optimizing solvent systems (e.g., DMF for polar intermediates) and reaction temperatures (e.g., 90°C for cyclization) is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and furan substituents. Aromatic proton splitting patterns (e.g., doublets for furan protons) and carbonyl signals (~170 ppm in 13C NMR) are diagnostic .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the dihydropyrimidinone ring conformation .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of isopropyl or diphenyl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the optimization of this compound’s synthesis?

  • Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and thermodynamic stability of intermediates, reducing trial-and-error experimentation. For example, reaction path searches can identify low-energy pathways for cyclization steps in dihydropyrimidinone formation . Coupling computational results with experimental data (e.g., IRC analysis for reaction mechanisms) creates a feedback loop to refine synthetic protocols .

Q. What experimental design strategies are effective for optimizing reaction conditions (e.g., solvent, catalyst loading) in multi-step syntheses?

  • Answer : Use statistical Design of Experiments (DoE) to screen variables:

  • Factors : Solvent polarity, catalyst concentration, temperature.
  • Response variables : Yield, purity (HPLC).
  • Example : A Central Composite Design (CCD) for cross-coupling reactions can model nonlinear relationships between catalyst loading (0.5–5 mol%) and yield, identifying optimal conditions with minimal runs . Include robustness testing (e.g., ±5°C temperature variation) to assess sensitivity .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stability or reactivity?

  • Answer :

  • Step 1 : Validate computational models (e.g., check if solvent effects are included in DFT simulations).
  • Step 2 : Conduct controlled degradation studies (e.g., thermal gravimetric analysis, TGA) to compare with predicted decomposition pathways .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to detect unexpected byproducts (e.g., oxidation of the furan ring) that may explain discrepancies .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like kinases or GPCRs.
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., hydrogen bonding with the dihydropyrimidinone carbonyl) to identify binding hotspots .
  • Mutagenesis Studies : Validate computational predictions by testing binding affinity changes in target mutants (e.g., Ala-scanning of active sites) .

Data Analysis and Mechanistic Questions

Q. How can researchers interpret conflicting kinetic data in catalytic reactions involving this compound?

  • Answer :

  • Case study : If reaction rates deviate from Arrhenius behavior, consider diffusion limitations (e.g., use the Weisz-Prater criterion to assess pore diffusion in heterogeneous catalysis) .
  • Advanced analysis : Apply multivariate regression (e.g., Partial Least Squares, PLS) to deconvolute competing effects of temperature and solvent polarity on rate constants .

Q. What strategies are effective for elucidating the role of the furan ring in modulating the compound’s electronic properties?

  • Answer :

  • Electrochemical studies : Cyclic voltammetry (CV) to measure oxidation potentials (furan rings typically oxidize at ~1.2 V vs. Ag/AgCl) .
  • Computational NBO analysis : Quantify electron donation/withdrawal effects from the furan to the pyrazole core using Natural Bond Orbital (NBO) charges .

Stability and Formulation Challenges

Q. What accelerated stability testing protocols are suitable for this compound under varying pH and temperature conditions?

  • Answer :

  • Forced degradation : Expose to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 40°C), then analyze by HPLC-DAD for degradation products (e.g., hydrolysis of the amide bond) .
  • ICH Guidelines : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.